

SD-208 biological activity overview

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Compound Focus: SD-208

CAS No.: 627536-09-8

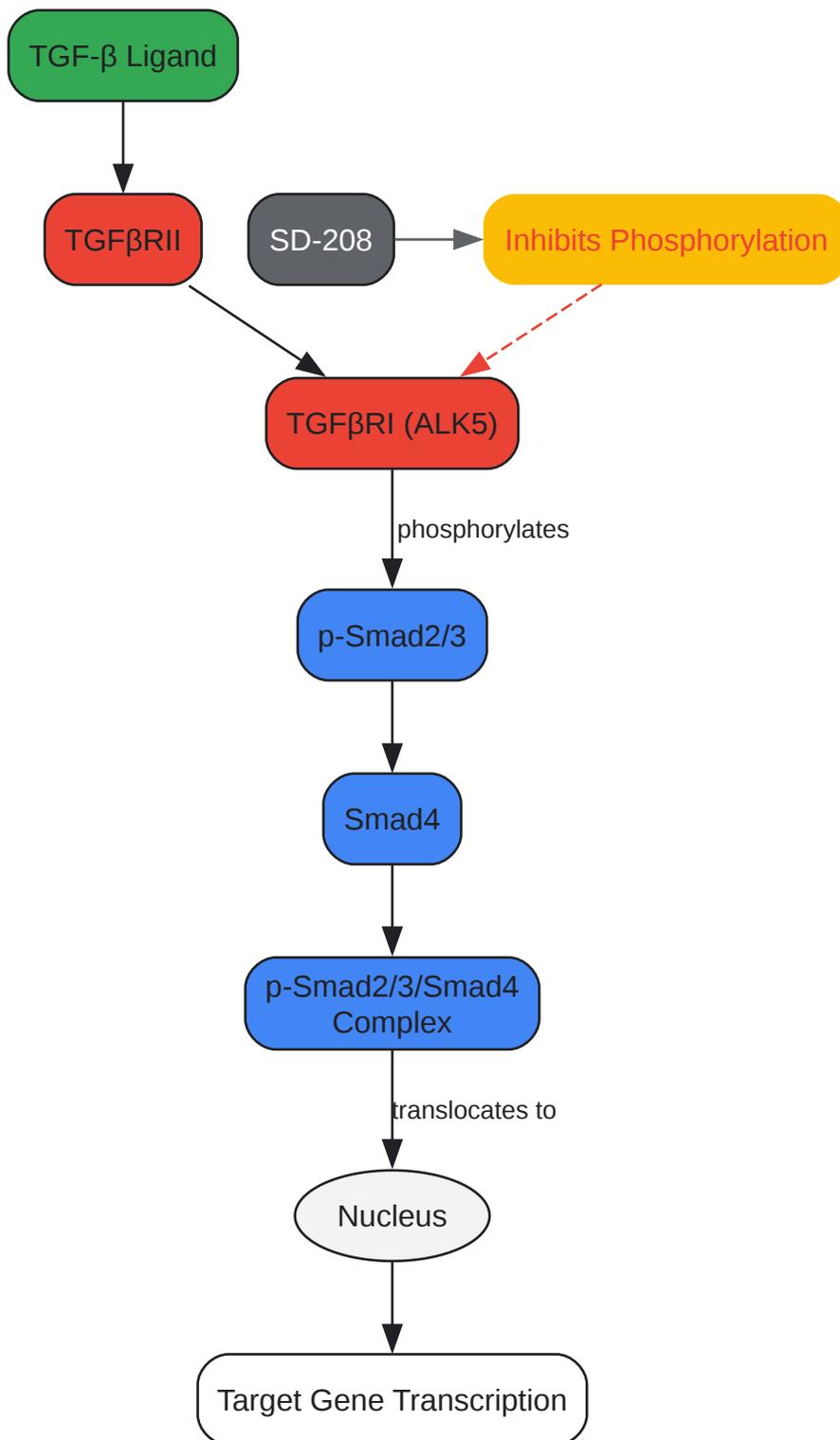
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Molecular Mechanism of Action

SD-208 functions by specifically binding to the kinase domain of TGF β RI (also known as ALK5), locking it in an inactive configuration and preventing it from phosphorylating its primary downstream substrates, Smad2 and Smad3 [1] [2]. This inhibition halts the canonical TGF- β /Smad signaling cascade, a key pathway involved in cell proliferation, differentiation, and immune regulation.

The following diagram illustrates the TGF- β signaling pathway and the point of inhibition by **SD-208**.



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SD-208 inhibits TGFβRI kinase, blocking Smad2/3 phosphorylation and subsequent signaling.

Key Quantitative Biological Data

The biological effects of **SD-208** have been quantified in various experimental models. The table below summarizes its activity across different cell-based and animal studies.

Experimental Model	Observed Effect	Dosage / Concentration	Citation
In Vitro / Cell Culture			
Melanoma cell lines (1205Lu, etc.)	Blocked TGF- β -induced Smad3 phosphorylation, invasion, & target gene expression (PTHrP, IL-11)	Pre-incubation at 1 μ M [3]	[3]
Glioma cells (SMA-560, LN-308)	Inhibited constitutive & TGF- β -evoked migration and invasion	Not Specified	[2]
Bone Marrow Mesenchymal Stromal Cells (MSC)	Restored osteogenic differentiation capacity impaired by TGF- β 1	0.5 μ M [4]	[4]
In Vivo / Animal Models			
Mouse melanoma bone metastasis model (1205Lu cells)	Prevented development & reduced progression of osteolytic bone metastases	60 mg/kg/day (oral gavage) [3] [5]	[3] [5]
Mouse model of Myelodysplastic Syndromes (MDS)	Restored osteogenic capacity of patient-derived MSCs after transplantation	60 mg/kg/day (in vivo dose mentioned in protocol) [4]	[4]
SMA-560 glioma-bearing mice	Significantly prolonged median survival	1 mg/mL in drinking water [2]	[2]
SBE-Luc reporter mice	Inhibited basal and TGF- β -induced luciferase reporter activity in bone	20 mg/kg & 60 mg/kg [6]	[6]

Detailed Experimental Protocols

To help you replicate or understand the key findings, here are the methodologies from pivotal studies.

- **Invasion Assay (Matrigel):** Used to study **SD-208**'s effect on melanoma cell invasiveness [3].
 - **Method:** Tissue culture Transwell inserts with 8- μ m pores were coated with 10 μ g of growth factor-reduced Matrigel. Melanoma cells (5×10^4) were seeded in the upper chamber in serum-free medium. The lower chamber contained medium with 0.1% FCS as a chemoattractant. After a 24-hour incubation, cells on the upper surface were removed, and cells that invaded to the underside were fixed, stained, and counted under a microscope [3].
 - **Key Finding:** **SD-208** treatment potently reduced TGF- β -induced invasion through Matrigel in melanoma cell lines [3].
- **Luciferase Reporter Assay (Smad3/4-specific transcription):** Used to measure the effect of **SD-208** on TGF- β -driven transcription [3].
 - **Method:** Melanoma cells were transfected with a Smad3/4-specific reporter plasmid, (CAGA)₉-MLP-luc. After transfection, cells were pre-incubated with **SD-208** for 1 hour, followed by a 16-hour incubation with or without TGF- β . Cells were then lysed, and luciferase activity was measured [3].
 - **Key Finding:** **SD-208** blocked TGF- β -induced Smad3/4-specific transcription in a dose-dependent manner [3].
- **In Vivo Bone Metastasis Model:** A key study demonstrating **SD-208**'s therapeutic potential [3].
 - **Method:** Nude mice were inoculated with 1205Lu human melanoma cells into the left cardiac ventricle to model disseminated bone metastasis. **SD-208** (60 mg/kg) or vehicle was administered daily by oral gavage. The study employed both **prevention** (dosing started 2 days before tumor inoculation) and **treatment** protocols (dosing started after established bone metastases were visible) [3].
 - **Key Finding:** **SD-208** both prevented the development of osteolytic bone metastases and significantly reduced the size of established lesions [3] [5].

Applications in Therapeutic Research

SD-208 is primarily investigated as a tool to inhibit the TGF- β pathway in various pathological contexts.

- **Cancer Research:** **SD-208** has shown efficacy in reducing tumor growth and metastasis in models of melanoma, glioma, and breast cancer [3] [7] [2]. It can suppress the epithelial-to-mesenchymal transition (EMT) and make tumor cells more recognizable to the immune system [7] [2].
- **Immunotherapy Combination:** Recent advanced applications involve encapsulating **SD-208** in nanoparticles. These formulations aim to target the drug to the tumor microenvironment, where it can block TGF- β signaling to reverse immunosuppression and enhance the efficacy of anti-PD-1 checkpoint inhibitors [7].
- **Bone Marrow Microenvironment:** In models of blood disorders like MDS and AML, **SD-208** restored the functional capacity of bone marrow mesenchymal stromal cells, which are often suppressed by high levels of TGF- β 1 in the patient marrow [4].

Important Note on Naming Conflict

Be aware that the compound identifier "**SD-208**" is used for **two distinct inhibitors**. This profile covers the **TGF β RI inhibitor** (CAS 627536-09-8). A separate, entirely different compound also named **SD-208** acts as a **Protein Kinase D (PKD) inhibitor** [8]. Always verify the target and context when this identifier is used in publications.

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